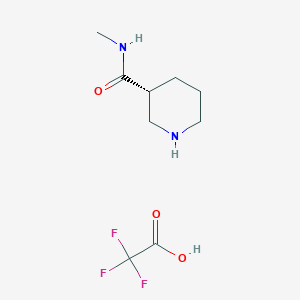
(R)-N-Methylpiperidine-3-carboxamide2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-methylpiperidine-3-carboxamide, trifluoroacetate salt is a chemical compound that combines the properties of a piperidine derivative with the trifluoroacetate salt. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, while trifluoroacetate salts are commonly used in organic synthesis due to their stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-methylpiperidine-3-carboxamide, trifluoroacetate salt typically involves the following steps:
Formation of N-methylpiperidine-3-carboxamide: This can be achieved by reacting ®-piperidine-3-carboxylic acid with methylamine under suitable conditions.
Conversion to Trifluoroacetate Salt: The resulting N-methylpiperidine-3-carboxamide is then treated with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-N-methylpiperidine-3-carboxamide, trifluoroacetate salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-N-methylpiperidine-3-carboxamide, trifluoroacetate salt is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the pharmacological properties of related molecules.
Medicine
In medicinal chemistry, ®-N-methylpiperidine-3-carboxamide, trifluoroacetate salt is explored for its potential therapeutic applications. Piperidine derivatives are known for their activity as central nervous system agents, and this compound may exhibit similar properties.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-N-methylpiperidine-3-carboxamide, trifluoroacetate salt involves its interaction with specific molecular targets in biological systems. The piperidine moiety can interact with receptors or enzymes, modulating their activity. The trifluoroacetate group may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
N-methylpiperidine-3-carboxamide: Lacks the trifluoroacetate group, which may affect its stability and reactivity.
Piperidine-3-carboxamide: Lacks both the methyl and trifluoroacetate groups, resulting in different chemical properties.
Trifluoroacetic acid: A simpler compound that lacks the piperidine moiety.
Uniqueness
®-N-methylpiperidine-3-carboxamide, trifluoroacetate salt is unique due to the combination of the piperidine derivative and the trifluoroacetate salt. This combination imparts specific chemical and biological properties that are not present in the individual components.
Propiedades
Fórmula molecular |
C9H15F3N2O3 |
|---|---|
Peso molecular |
256.22 g/mol |
Nombre IUPAC |
(3R)-N-methylpiperidine-3-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H14N2O.C2HF3O2/c1-8-7(10)6-3-2-4-9-5-6;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3,(H,8,10);(H,6,7)/t6-;/m1./s1 |
Clave InChI |
XBPKGZBYZOUIHT-FYZOBXCZSA-N |
SMILES isomérico |
CNC(=O)[C@@H]1CCCNC1.C(=O)(C(F)(F)F)O |
SMILES canónico |
CNC(=O)C1CCCNC1.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



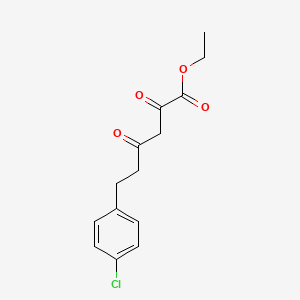
![6-Bromo-2-(piperidin-4-yl)benzo[d]oxazole](/img/structure/B8295909.png)
![5-(Chloromethyl)-2-[(6-fluoropyridin-2-yl)oxy]phenol](/img/structure/B8295914.png)
![5-Amino-benzo[b]thiophene-3-carboxylic acid-amide](/img/structure/B8295919.png)
![[3-(5,6-dichloro-1H-benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B8295921.png)

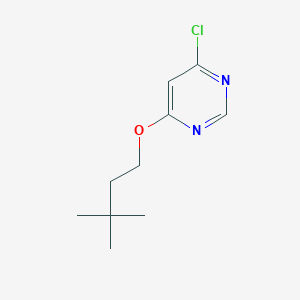
![N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide;dihydrochloride](/img/structure/B8295929.png)
![4-[({4-[(Dimethylamino)methyl]pyridin-2-yl}methyl)sulfanyl]butanenitrile](/img/structure/B8295935.png)
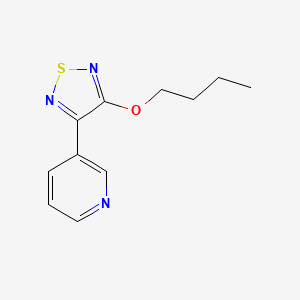
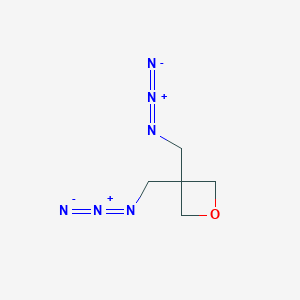
![4-Piperidinemethanamine,4-(4-chlorophenyl)-1-(1h-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B8295960.png)
![(4-Isopropoxy-phenyl)-(7H-pyrrolo[2,3-d]pyrimidin-2-yl)-amine](/img/structure/B8295961.png)
